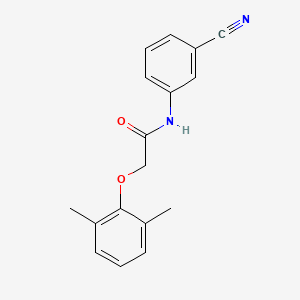
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Mécanisme D'action
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. Specifically, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of pro-inflammatory cytokines, and the reduction of oxidative stress. Additionally, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide is its specificity for MMPs, which makes it a promising candidate for the development of anti-tumor and anti-inflammatory drugs. However, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has some limitations for lab experiments, including its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several potential future directions for research on N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide's effects on the liver and kidneys, as well as its potential therapeutic applications for liver and kidney diseases. Finally, research on the synthesis and modification of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide may lead to the development of more effective and efficient methods for producing this compound.
Méthodes De Synthèse
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide can be synthesized using a multi-step procedure that involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. The resulting compound is then reacted with potassium cyanide to form the cyanoacetate ester, which is subsequently reacted with 3-bromobenzonitrile to produce N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-3-6-13(2)17(12)21-11-16(20)19-15-8-4-7-14(9-15)10-18/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZMIRIQXUASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

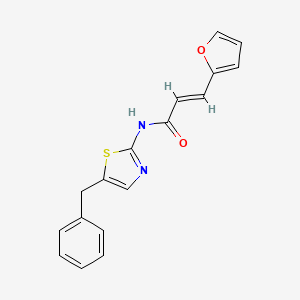

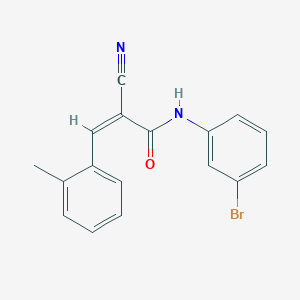
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
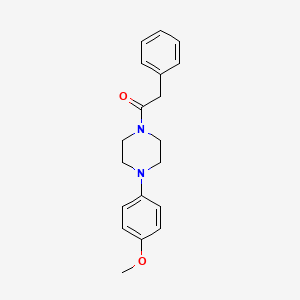
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
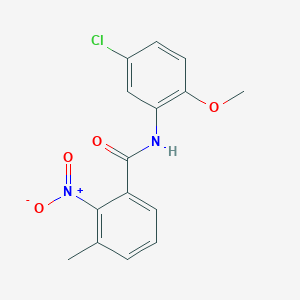
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)